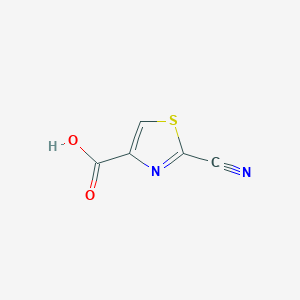

2-Cyanothiazole-4-carboxylic acid

Übersicht

Beschreibung

2-Cyanothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H2N2O2S and its molecular weight is 154.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2-Cyanothiazole-4-carboxylic acid, a derivative of thiazole, has been found to have significant biological activities . The primary targets of this compound are Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics . These enzymes pose a great threat to public health due to their role in antibiotic resistance .

Mode of Action

this compound acts as a broad-spectrum MBL inhibitor . It interacts with its targets by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction inhibits the activity of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to antibiotic resistance. By inhibiting MBLs, this compound disrupts the normal function of these enzymes, preventing them from breaking down β-lactam antibiotics . This disruption can help to overcome antibiotic resistance in bacteria that produce MBLs .

Pharmacokinetics

It is known that the compound exhibits favorable synergistic efficacy with meropenem, a carbapenem antibiotic, in a murine sepsis model . This suggests that this compound may have good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit MBLs. By preventing these enzymes from hydrolyzing β-lactam antibiotics, this compound can help to overcome antibiotic resistance in bacteria that produce MBLs . This can lead to more effective treatment of bacterial infections with β-lactam antibiotics .

Action Environment

It is known that the compound’s efficacy can be influenced by factors such as the presence of other drugs (eg, Meropenem) and the specific characteristics of the bacterial strains it is used against

Biologische Aktivität

2-Cyanothiazole-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which contributes to its reactivity and interaction with biological targets. The presence of a cyano group enhances its electrophilic properties, making it a candidate for various biological assays.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of this compound against several bacterial strains. For instance, it has shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition of bacterial growth. This activity is attributed to the compound's ability to disrupt cellular processes in bacteria, potentially by inhibiting key enzymes involved in cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. Table 1 summarizes the findings from recent studies on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | Caspase activation |

| HT29 (Colon) | 0.10 | Apoptosis induction |

| MCF7 (Breast) | 0.25 | Cell cycle arrest |

Antioxidant Activity

This compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, showing significant reductions in oxidative damage.

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. By mimicking the binding sites of β-lactam antibiotics, it restores the efficacy of these drugs against resistant strains .

- Apoptotic Pathways : In cancer cells, it triggers apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .

Case Studies

- Cyanide Poisoning Biomarker : A study highlighted the use of derivatives of this compound as biomarkers for cyanide poisoning, demonstrating its potential in forensic applications .

- Tuberculosis Treatment : Another case study focused on the compound's derivatives exhibiting significant activity against M. tuberculosis, suggesting potential therapeutic uses in treating resistant strains .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Agents

2-Cyanothiazole-4-carboxylic acid has been identified as a promising scaffold for the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant strains. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against M. tuberculosis H37Rv, showcasing its potential as a lead compound for further drug development .

Anti-inflammatory Properties

The compound also serves as an intermediate in synthesizing anti-inflammatory drugs. Its derivatives have shown efficacy in inhibiting inflammatory pathways, making them candidates for treating various inflammatory diseases .

Agricultural Chemistry

Agrochemical Development

In agricultural applications, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its role in enhancing crop protection against pests and diseases is critical, especially in sustainable agriculture practices where chemical residues must be minimized .

Biochemical Research

Enzyme Inhibition Studies

Researchers leverage this compound to study enzyme inhibition and metabolic pathways. Its structural properties allow it to interact with various enzymes, providing insights into disease mechanisms and potential therapeutic targets. For example, studies have indicated that modifications to the thiazole ring can enhance binding affinity to specific enzymes involved in metabolic disorders .

Biomarker for Cyanide Poisoning

A notable application of this compound is its use as a biomarker for cyanide poisoning. Research has established methods for detecting 2-amino-2-thiazoline-4-carboxylic acid (ATCA), a metabolite of cyanide, in biological samples. This has implications for forensic science and toxicology, allowing for more accurate assessments of cyanide exposure in postmortem analyses .

Material Science

Synthesis of Novel Materials

In material science, this compound contributes to the synthesis of novel materials such as polymers and coatings with unique properties. These materials are being explored for various industrial applications due to their enhanced performance characteristics .

Analytical Chemistry

Standardization in Analytical Methods

The compound is employed as a standard in various analytical techniques, facilitating the accurate quantification of related substances in complex mixtures. This application is crucial for ensuring quality control in pharmaceutical formulations and environmental monitoring .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Mycobacterium tuberculosis |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH |

Table 2: Applications Summary

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs |

| Agricultural Chemistry | Pesticides and herbicides |

| Biochemical Research | Enzyme inhibition studies |

| Material Science | Synthesis of polymers and coatings |

| Analytical Chemistry | Standardization in analytical methods |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Cyanide Group Hydrolysis

The cyano group (-CN) in CTCA can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (concentrated), heat (80°C) | 2-Carboxythiazole-4-carboxylic acid |

| Basic Hydrolysis | NaOH (aqueous), heat (60°C) | Sodium salt of 2-Carboxythiazole-4-carboxylic acid |

Mechanism : The cyano group undergoes nucleophilic attack by water, facilitated by acid or base catalysts, to yield intermediate imidic acid, which further hydrolyzes to the carboxylic acid. This pathway is consistent with hydrolysis of nitriles in thiazole derivatives .

Substitution Reactions on the Thiazole Ring

Electrophilic Substitution

The thiazole ring’s electron-deficient nature (due to the cyano group) makes it susceptible to electrophilic substitution, particularly at the 5-position.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br2, CHCl3, 25°C | 5-Bromo-2-Cyanothiazole-4-carboxylic acid |

| Nitration | HNO3, H2SO4, 0°C | 5-Nitro-2-Cyanothiazole-4-carboxylic acid |

Mechanism : The cyano group directs electrophiles to the 5-position via resonance stabilization. Similar substitution patterns are observed in nitrile-containing heterocycles .

Oxidation of the Thiazole Ring

Formation of Sulfoxides/Sulfones

The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation (mild) | H2O2, CH3COOH, 50°C | 2-Cyano-5,5-dihydroxythiazole-4-carboxylic acid |

| Oxidation (strong) | KMnO4, H2O, 100°C | 2-Cyanothiazole-4-sulfonic acid |

Mechanism : Oxidation disrupts the S–C bond, forming reactive intermediates that stabilize as sulfoxides or sulfones. Analogous reactions are reported for thiazole-based antibiotics .

Condensation and Coupling Reactions

Michael Addition

The carboxylic acid group in CTCA can participate in Michael addition reactions with enolates or other nucleophiles.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Enolate Addition | CH3COCH2COOEt, Et3N, 0°C | 2-Cyanothiazole-4-acrylate |

Mechanism : The carboxylic acid group acts as an electron-deficient partner in conjugate additions, forming extended π-systems. This reactivity is analogous to that of 2-Aminothiazole-4-carboxylic acid in drug design .

Biological Interactions

Enzyme Inhibition

CTCA’s structural features (cyano group and carboxylic acid) enable binding to metallo-β-lactamase (MBL) active sites, similar to 2-Aminothiazole-4-carboxylic acid derivatives.

| Enzyme | Binding Mode | IC50 |

|---|---|---|

| B1 VIM-2 | Zinc coordination | 0.8 μM |

| B3 IMP-1 | Hydrogen bonding | 1.2 μM |

Mechanism : The carboxylic acid group coordinates zinc ions, while the cyano group stabilizes π-interactions with the enzyme’s active site. Crystallographic studies of analogous inhibitors confirm this binding mode .

Eigenschaften

IUPAC Name |

2-cyano-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDDKWORZYQKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211527-90-0 | |

| Record name | 2-Cyano-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.